molecular formula C12H9NO3 B5747407 2-[(E)-2-nitroethenyl]-5-phenylfuran

2-[(E)-2-nitroethenyl]-5-phenylfuran

Cat. No.: B5747407
M. Wt: 215.20 g/mol
InChI Key: NVBSISRLNAAAEQ-CMDGGOBGSA-N
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Description

2-[(E)-2-nitroethenyl]-5-phenylfuran is an organic compound characterized by a furan ring substituted with a nitroethenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-nitroethenyl]-5-phenylfuran typically involves the reaction of 5-phenylfuran with nitroethene under specific conditions. One common method is the use of a base-catalyzed condensation reaction, where the furan derivative reacts with nitroethene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-2-nitroethenyl]-5-phenylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-nitroethenyl]-5-phenylfuran involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group allows for interactions with aromatic systems in biological targets, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-nitroethenyl]-5-bromophenol: Similar structure with a bromine substituent instead of a phenyl group.

    2-[(E)-2-nitroethenyl]-5-methylfuran: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

2-[(E)-2-nitroethenyl]-5-phenylfuran is unique due to the presence of both a nitroethenyl group and a phenyl group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-5-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-13(15)9-8-11-6-7-12(16-11)10-4-2-1-3-5-10/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBSISRLNAAAEQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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